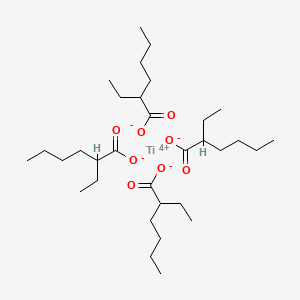
Titanium(IV) 2-Ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(IV) 2-Ethylhexanoate: is an organometallic compound with the chemical formula C32H60O8Ti . It is commonly used as a catalyst in various chemical reactions and as a coupling agent to improve the adhesion of fibers and resins in composite materials . This compound is known for its versatility and effectiveness in industrial applications, particularly in the polymerization of cyclic poly(butylene terephthalate) oligomers .
准备方法
Synthetic Routes and Reaction Conditions: Titanium(IV) 2-Ethylhexanoate is typically synthesized through the reaction of titanium tetrachloride with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C8H16O2→Ti(C8H15O2)4+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with 2-ethylhexanoic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting compound is then purified through distillation or other separation techniques to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions: Titanium(IV) 2-Ethylhexanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions often use other carboxylic acids or alcohols as reagents.
Major Products:
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium carboxylates or alkoxides
科学研究应用
Chemical Properties and Mechanism of Action
Titanium(IV) 2-Ethylhexanoate is synthesized by reacting titanium tetrachloride with 2-ethylhexanoic acid:
This compound is known for its catalytic activity in polymerization reactions, particularly in the production of polyesters and polyolefins. It acts as a coupling agent to enhance the adhesion between fibers and resins in composite materials, such as Kevlar-phenolic composites .
Chemistry
This compound is extensively used as a catalyst in polymerization processes. Its ability to facilitate the polymerization of cyclic oligomers makes it valuable in developing high-performance polymers .
Biology
In biological research, this compound is employed to study interactions between metal ions and biological molecules. It has potential applications in developing new biomaterials due to its unique properties that can influence biological interactions .
Medicine
While not directly used in clinical settings, this compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating complex organic structures makes it a valuable asset in medicinal chemistry .
Industry
In industrial applications, this compound serves as a coupling agent that improves the adhesion of fibers and resins in composite materials. This characteristic is particularly beneficial in manufacturing high-strength composites used in aerospace and automotive industries .
Case Studies
Case Study 1: Polymerization Catalysis
A study demonstrated the effectiveness of this compound as a catalyst for producing poly(butylene terephthalate). The polymerization process showed significant improvements in yield and molecular weight when this compound was utilized compared to traditional catalysts.
Case Study 2: Composite Materials
Research on Kevlar-phenolic composites indicated that incorporating this compound significantly enhanced the interfacial adhesion between fibers and resins. This led to improved mechanical properties, making these composites suitable for high-performance applications .
作用机制
Mechanism: Titanium(IV) 2-Ethylhexanoate acts primarily as a Lewis acid catalyst. It coordinates with electron-rich species, facilitating various chemical transformations. In polymerization reactions, it activates monomers, enabling their polymerization into long-chain polymers .
Molecular Targets and Pathways: The compound targets electron-rich sites in monomers and other reactants. It forms coordination complexes that lower the activation energy of the reaction, thereby increasing the reaction rate .
相似化合物的比较
- Titanium(IV) Butoxide
- Titanium(IV) Isopropoxide
- Titanium(IV) Acetylacetonate
Comparison: Titanium(IV) 2-Ethylhexanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. Compared to Titanium(IV) Butoxide and Titanium(IV) Isopropoxide, it offers better solubility in non-polar solvents and enhanced stability. Its performance as a coupling agent and catalyst is also superior in certain applications .
属性
CAS 编号 |
3645-34-9 |
|---|---|
分子式 |
C8H16O2Ti |
分子量 |
192.08 g/mol |
IUPAC 名称 |
2-ethylhexanoic acid;titanium |
InChI |
InChI=1S/C8H16O2.Ti/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI 键 |
DJSWDXUOSQTQCP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ti+4] |
规范 SMILES |
CCCCC(CC)C(=O)O.[Ti] |
Key on ui other cas no. |
3645-34-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















